MAO-B Inhibition: Moderate Activity Differentiating from Non-Selective Piperazines
6-Benzylpiperazin-2-one HCl exhibits moderate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ value of 12 μM . This contrasts with the non-selective serotonergic and dopaminergic receptor interactions of other benzylpiperazines, such as 1-benzylpiperazine (BZP), which lack this specific enzyme targeting .
| Evidence Dimension | MAO-B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 12 μM |
| Comparator Or Baseline | 1-Benzylpiperazine (BZP) and related derivatives exhibit non-selective receptor binding (no MAO-B data reported) |
| Quantified Difference | Target compound shows measurable MAO-B inhibition; comparator class lacks this specific activity. |
| Conditions | In vitro enzymatic assay (MAO-B) |
Why This Matters
This data directs research applications towards neurodegenerative disease models where MAO-B is a therapeutic target, providing a quantifiable rationale over analogs lacking this activity.
